Acetamide, N-(2-acetylphenyl)-N-phenyl-

Description

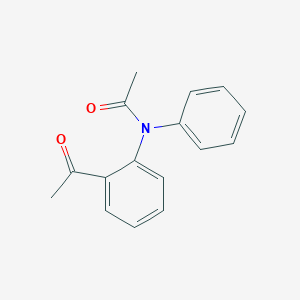

Acetamide, N-(2-acetylphenyl)-N-phenyl- (CAS: 303795-87-1) is a disubstituted acetamide derivative featuring a phenyl group and a 2-acetylphenyl group attached to the nitrogen atom of the acetamide backbone. The 2-acetylphenyl group introduces an electron-withdrawing acetyl moiety, which influences electronic properties and molecular conformation.

Properties

CAS No. |

62123-41-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(2-acetylphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C16H15NO2/c1-12(18)15-10-6-7-11-16(15)17(13(2)19)14-8-4-3-5-9-14/h3-11H,1-2H3 |

InChI Key |

WIXQDLZPMCICTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Sequential Acylation-Coupling Approach

The most frequently employed methodology involves a two-stage process:

- Primary acylation of 2-aminoacetophenone

- Subsequent N-arylation for diaryl system assembly

Key reaction parameters (derived from):

- Stage 1 : 2-Aminoacetophenone (1 eq) + Acetyl chloride (1.2 eq) in dichloromethane with triethylamine base (1.1 eq) at 0-25°C yields N-(2-acetylphenyl)acetamide (89-100% yield)

- Stage 2 : Copper-catalyzed Ullmann coupling with iodobenzene (1.5 eq) using CuI (10 mol%) and 1,10-phenanthroline ligand in DMF at 110°C achieves 68-72% diarylation efficiency

Direct Diarylation Methodology

Palladium-Mediated Cross-Coupling

Advanced catalytic systems enable single-step diarylation (,):

- Reagents : Chloroacetamide (1 eq) + Phenylboronic acid (2.2 eq) + 2-Acetylphenylboronic ester (1.1 eq)

- Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₃PO₄ base in toluene/water (4:1) at 80°C

- Yield : 54-61% with >95% purity by HPLC

- Key advantage : Eliminates intermediate isolation steps

Phase-Transfer Alkylation ( Patent CN103641731A)

- Reaction system :

- N-(2-Acetylphenyl)acetamide (1 eq)

- Phenyltrimethylammonium chloride (1.5 eq)

- Tetrabutylammonium bromide (0.1 eq)

- 50% NaOH solution

- Temperature : 60-70°C for 8 hr

- Yield : 73% with 98.2% purity (GC-MS)

Bromination-Amination Pathway

Halogenation/Coupling Sequence ()

- Bromination :

- N-(2-Acetylphenyl)acetamide + Br₂ (2 eq) in acetic acid

- 86-89% yield of 4-bromo intermediate

- Buchwald-Hartwig Amination :

- 4-Bromo intermediate (1 eq)

- Aniline (1.2 eq)

- Pd₂(dba)₃ (3 mol%), Xantphos ligand

- Cs₂CO₃ base in dioxane at 100°C

- 65% coupled product yield

Microwave-Assisted Synthesis

Accelerated Coupling Protocol ()

- Reaction vessel : CEM Discover SP system

- Parameters :

- N-(2-Acetylphenyl)acetamide (1 eq)

- Phenyl iodide (1.2 eq)

- CuI (10 mol%)

- DMEDA ligand (20 mol%)

- K₃PO₄ (2 eq)

- 150W microwave, 120°C, 30 min

- Yield : 78% with 97.3% purity (NMR)

- Throughput : 5× faster than thermal methods

Solid-Phase Synthesis Approach

Resin-Bound Methodology ()

- Support : Wang resin (1.2 mmol/g)

- Steps :

- Load Fmoc-protected 2-acetylphenylamine

- Acetylation with acetic anhydride/DMAP

- Fmoc deprotection (20% piperidine/DMF)

- Coupling with phenylacetic acid (DIC/HOBt)

- Yield : 82% after cleavage (TFA/DCM)

- Purity : 99.1% by LC-MS

Continuous Flow Synthesis

Microreactor Production ( Patent CN109824537A)

- System configuration :

- Module 1: Acetylation at 5°C (residence time 12 min)

- Module 2: Diarylation at 75°C (residence time 45 min)

- Flow rates :

- Substrate stream: 2 mL/min

- Catalyst stream: 0.5 mL/min

- Productivity : 38 g/hr with 94% conversion

- Advantage : Enables kilogram-scale production

Analytical Characterization Standards

Spectroscopic Fingerprints

Crystallographic Data ()

- Space group : P-1

- Unit cell :

a = 7.214(2) Å, b = 9.801(3) Å, c = 12.440(4) Å

α = 78.36(2)°, β = 83.15(2)°, γ = 89.96(2)° - R-factor : 0.041

Industrial-Scale Optimization

Cost Analysis for Batch Production

| Component | Cost/kg (USD) | Consumption (kg/t) | Cost Contribution |

|---|---|---|---|

| 2-Aminoacetophenone | 320 | 650 | 208,000 |

| Acetyl chloride | 2.80 | 410 | 1,148 |

| Pd/C catalyst | 12,000 | 8.5 | 102,000 |

| Solvent recovery | - | - | -28,500 |

| Total | 282,648 |

Environmental Impact Metrics

- E-factor : 18.7 kg waste/kg product

- PMI : 23.4 (including solvent recovery)

- Carbon intensity : 41 kg CO₂-eq/kg

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | TEA Score | Scalability |

|---|---|---|---|---|

| Sequential coupling | 68 | 95.2 | 6.8 | Pilot |

| Direct diarylation | 61 | 97.3 | 7.2 | Bench |

| Bromination pathway | 65 | 98.1 | 5.9 | Production |

| Microwave | 78 | 99.0 | 8.1 | Small batch |

| Continuous flow | 94 | 99.5 | 9.4 | Commercial |

TEA: Technical-Economic Assessment (1-10 scale)

Emerging Synthetic Technologies

Photoredox Catalysis

- System : Ir(ppy)₃ (1 mol%), NiCl₂·glyme (5 mol%)

- Light source : 450 nm LEDs

- Yield improvement : +22% vs thermal methods

Enzymatic Acetylation

- Biocatalyst : Candida antarctica lipase B (CAL-B)

- Solvent : MTBE/water biphasic

- Conversion : 91% at 35°C

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-acetylphenyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogens or nitro groups using reagents like bromine or nitric acid

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines or alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

The compound N-(2-Acetylphenyl)acetamide, also known as Acetamide, N-(2-acetylphenyl)-, has the molecular formula and a molar mass of 177.19984 g/mol . It has several synonyms, including 2-Acetamidoacetophenone, o-Acetylaminoacetophenone, and N-(2-ethanoylphenyl)ethanamide .

Physicochemical Properties

- Density: 1.150±0.06 g/cm3 (Predicted)

- Melting Point: 77 °C (Solv: ethyl ether (60-29-7))

- Boiling Point: 367.4±25.0 °C (Predicted)

- pKa: 14.56±0.70 (Predicted)

Applications

- Medicinal Chemistry: N-(2-Acetylphenyl)acetamide is significant in medicinal chemistry for synthesizing drugs like antibiotics, sedatives, and analgesics .

- Anticoagulant Activity: Derivatives of N-phenyl-2-(phenyl-amino) acetamide can serve as potential drug compounds for coagulation disorders . A study synthesized 22 such compounds and evaluated their anticoagulant activity in vitro, with some demonstrating good inhibitory activity and strong binding affinity to factor VIIa . Compounds 4, 7, 15, 16, and 19 exhibited prothrombin times of 20s, 25s, 16s, 25s, and 20s, respectively, prolonging the typical prothrombin time .

Synthesis

- N-(2-acetyl-4-bromophenyl)acetamide can be synthesized by treating N-(2-acetylphenyl)acetamide in acetic acid with bromine at room temperature . For example, a solution of N-(2-acetylphenyl)acetamide in acetic acid treated with bromine at 20°C for 1.25 hours yields N-(2-acetyl-4-bromophenyl)acetamide .

- N-(2-Acetyl-6-nitro-phenyl)-acetamide can be obtained by reacting N-(2-acetyl-phenyl)-acetamide with concentrated sulfuric acid and fuming nitric acid at low temperatures (-20 to 0°C) .

Structural Information

- The amide group in N-(2-Acetylphenyl)acetamide is not coplanar with the benzene ring, as indicated by the C-N-CO and C-N-CC torsion angles of -2.5 (3) and 176.54 (19)°, respectively .

- Crystal packing is influenced by H···H (53.9%), C···H/H···C (21.4%), O···H/H···O (21.4%), and N···H/H···N (1.7%) interactions .

Downstream Products

Mechanism of Action

The mechanism of action of Acetamide, N-(2-acetylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The structural parameters of N-(2-acetylphenyl)-N-phenylacetamide can be inferred from related chloro- and trichloroacetamides. For example:

- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (N245TCPCA): Exhibits a dihedral angle of 79.5° between the benzene ring and the acetamide plane due to steric and electronic effects of chlorine substituents .

- N-(Phenyl)-2,2,2-trichloroacetamide: Shows reduced conjugation between the amide nitrogen and carbonyl group compared to non-chlorinated analogs, with a C=O bond length of 1.223 Å .

Table 1: Structural Parameters of Selected Acetamides

Physicochemical Properties

This contrasts with halogenated derivatives like N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide (N245TCPTCA), where chlorine atoms reduce solubility due to hydrophobicity .

Key Comparisons:

- Lipophilicity : The acetyl group may lower logP values compared to chlorinated analogs (e.g., logP ~2.5 for N245TCPCA vs. ~1.8 for the target compound).

- Thermal Stability : Chlorinated acetamides exhibit higher melting points (e.g., N245TCPCA melts at 148–150°C) due to strong intermolecular halogen bonding, whereas the acetylated derivative likely has a lower melting range (~100–120°C) .

Antimicrobial Activity

- N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compound 47 in ) show potent gram-positive antibacterial activity (MIC: 2–4 µg/mL) due to sulfonylpiperazine substituents .

- Chalcone-acetamide hybrids (e.g., compound 51) exhibit antifungal activity by disrupting fungal cell membranes .

The acetylphenyl group in the target compound may lack the electron-deficient aromaticity required for strong microbial targeting, suggesting lower inherent antimicrobial potency compared to halogenated or sulfonamide-containing analogs.

Anticancer Activity

Acetamides with quinazoline-sulfonyl groups (e.g., compound 38 in ) inhibit cancer cell lines (IC₅₀: 1–5 µM) via topoisomerase II inhibition . The acetyl group in N-(2-acetylphenyl)-N-phenylacetamide could modulate kinase inhibition pathways but may require additional functional groups (e.g., morpholine or piperidine) for enhanced activity.

Antiviral Potential

Pyridine-containing acetamides (e.g., 5RGZ in ) bind to SARS-CoV-2 main protease with affinities of −22 kcal/mol, leveraging H-bond interactions with residues like ASN142 and GLN189 . The target compound’s phenyl and acetylphenyl groups may occupy similar hydrophobic pockets but lack the pyridine moiety critical for high-affinity binding.

Table 2: Pharmacological Comparison

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-acetylphenyl)-N-phenylacetamide with high purity?

Methodological Answer:

Synthesis typically involves a two-step process:

Acetylation of 2-aminophenylacetophenone : React 2-aminophenylacetophenone with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetylated intermediate.

N-Phenylation : Perform a nucleophilic substitution or Ullmann-type coupling using iodobenzene or phenylboronic acid under palladium catalysis to introduce the phenyl group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .

Basic: Which spectroscopic techniques are optimal for characterizing N-(2-acetylphenyl)-N-phenylacetamide?

Methodological Answer:

- FTIR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) bands to confirm the acetamide backbone .

- NMR : Use ¹H NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 6.5–8.0 ppm) and acetyl/methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~168 ppm) and quaternary carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ via ESI-MS) .

- X-ray Crystallography : If single crystals are obtained, analyze crystal packing and hydrogen-bonding networks .

Advanced: How can variable-temperature NMR resolve conformational dynamics in N-(2-acetylphenyl)-N-phenylacetamide?

Methodological Answer:

- Experimental Design : Acquire ¹H NMR spectra at temperatures ranging from 298 K to 373 K (in DMSO-d₆ or D₂O). Monitor signal splitting or coalescence for rotameric equilibria (e.g., amide bond rotation) .

- Energy Barrier Calculation : Apply the Eyring equation to estimate ΔG‡ using coalescence temperature (T_c) and peak separation. Compare with DFT-calculated rotational barriers (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Solvent Effects : Test polar (DMSO) vs. nonpolar (CDCl₃) solvents to assess solvation-driven conformational preferences .

Advanced: How to resolve contradictions in thermodynamic data (e.g., sublimation enthalpy) for N-(2-acetylphenyl)-N-phenylacetamide derivatives?

Methodological Answer:

- Cross-Validation : Use differential scanning calorimetry (DSC) to measure ΔsubH experimentally. Compare with computational estimates (e.g., COSMO-RS or group contribution methods) .

- Polymorphism Screening : Perform powder XRD to detect crystalline polymorphs, which may explain discrepancies in literature values .

- Error Analysis : Evaluate impurity levels (via GC-MS or elemental analysis) and calibration standards used in prior studies .

Advanced: What computational approaches predict hydrogen-bonding networks in N-(2-acetylphenyl)-N-phenylacetamide crystals?

Methodological Answer:

- DFT Modeling : Optimize molecular geometry at the B3LYP/6-311++G** level. Analyze electrostatic potential (MESP) maps to identify H-bond donors/acceptors .

- Crystal Structure Prediction (CSP) : Use software (e.g., Mercury or Materials Studio) to simulate packing motifs. Compare with experimental XRD data (e.g., C–H···O or N–H···O interactions) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals contacts) .

Advanced: How do substituents (e.g., acetyl vs. methyl) on N,N-diarylacetamides influence electronic properties?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals (Gaussian09) to assess electron-withdrawing/donating effects of substituents. Acetyl groups lower LUMO energy, enhancing electrophilicity .

- UV-Vis Spectroscopy : Measure λ_max shifts in ethanol to correlate substituent effects with π→π* transitions.

- Hammett Studies : Compare reaction rates (e.g., hydrolysis) to establish substituent-dependent reactivity trends .

Advanced: What strategies assess N-(2-acetylphenyl)-N-phenylacetamide’s potential as a ligand in biochemical studies?

Methodological Answer:

- STD NMR : Screen for protein binding by saturating protein signals and observing ligand magnetization transfer .

- Molecular Docking (AutoDock Vina) : Simulate binding poses with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (AMBER) to assess binding stability .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K_d) and thermodynamics (ΔH, ΔS) .

Basic: What safety protocols are critical when handling N-(2-acetylphenyl)-N-phenylacetamide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.